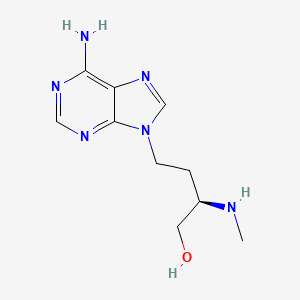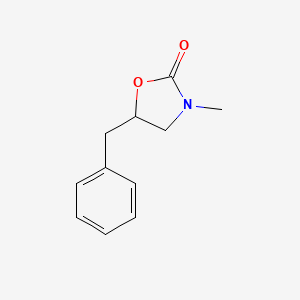
9H-Purine-9-butanol, 6-amino-b-(methylamino)-, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Purine-9-butanol, 6-amino-b-(methylamino)-, ®-: is a complex organic compound with the molecular formula C10H16N6O. It is characterized by a purine ring structure, which is a common motif in many biologically significant molecules. This compound contains a total of 34 bonds, including multiple aromatic and non-aromatic bonds, as well as primary and secondary amine groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine-9-butanol, 6-amino-b-(methylamino)-, ®- typically involves the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Attachment of the Butanol Side Chain: The butanol side chain is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the purine ring is replaced by the butanol moiety.
Introduction of Amino and Methylamino Groups: The amino and methylamino groups are added through reductive amination reactions, using reagents such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification Techniques: Such as recrystallization and chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in the butanol side chain can undergo oxidation to form a carbonyl group.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The purine ring can undergo various substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), and nucleophiles like amines and alcohols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9H-Purine-9-butanol, 6-amino-b-(methylamino)-, ®- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential role in cellular processes. The purine ring is a key component of nucleotides, which are essential for DNA and RNA synthesis.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The presence of amino and methylamino groups suggests possible interactions with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for the development of new materials and products.
Wirkmechanismus
The mechanism of action of 9H-Purine-9-butanol, 6-amino-b-(methylamino)-, ®- involves its interaction with various molecular targets. The purine ring can bind to nucleotide receptors, influencing cellular signaling pathways. The amino and methylamino groups can form hydrogen bonds with biological molecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Purine-9-butanol, 6-amino-b-ethenyl-b-phenyl-, (bS)-: Contains an ethenyl and phenyl group instead of the methylamino group.
9H-Purine-9-butanol, 6-amino-b-(ethylamino)-, ®-: Contains an ethylamino group instead of the methylamino group.
Uniqueness
The uniqueness of 9H-Purine-9-butanol, 6-amino-b-(methylamino)-, ®- lies in its specific combination of functional groups. The presence of both amino and methylamino groups, along with the butanol side chain, provides distinct chemical and biological properties that are not found in similar compounds.
Eigenschaften
CAS-Nummer |
131652-74-9 |
|---|---|
Molekularformel |
C10H16N6O |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
(2R)-4-(6-aminopurin-9-yl)-2-(methylamino)butan-1-ol |
InChI |
InChI=1S/C10H16N6O/c1-12-7(4-17)2-3-16-6-15-8-9(11)13-5-14-10(8)16/h5-7,12,17H,2-4H2,1H3,(H2,11,13,14)/t7-/m1/s1 |
InChI-Schlüssel |
CUMMDWUZFNELQH-SSDOTTSWSA-N |
Isomerische SMILES |
CN[C@H](CCN1C=NC2=C(N=CN=C21)N)CO |
Kanonische SMILES |
CNC(CCN1C=NC2=C(N=CN=C21)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide](/img/structure/B12919035.png)





![N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide](/img/structure/B12919071.png)

![2'-O-[(2-Nitrophenyl)methyl]uridine 5'-(dihydrogen phosphate)](/img/structure/B12919087.png)
![N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12919089.png)
![3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B12919097.png)


